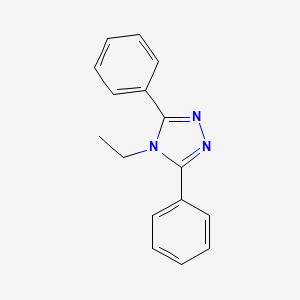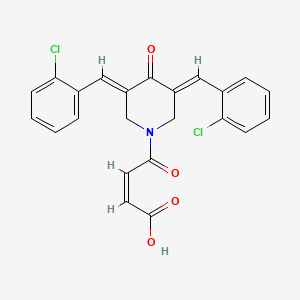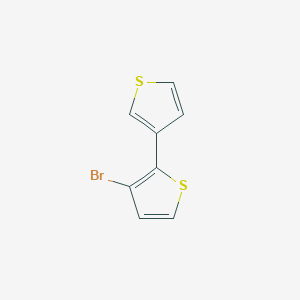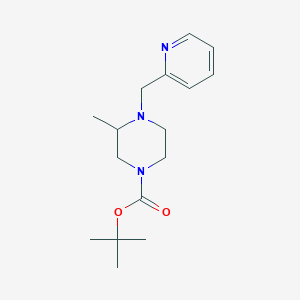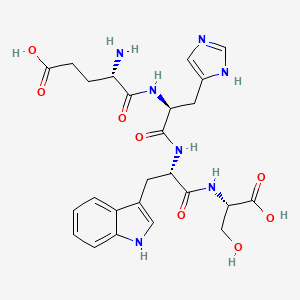
Lhrh(1-4)(free acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteinizing hormone-releasing hormone (1-4) (free acid) is a peptide fragment derived from the larger luteinizing hormone-releasing hormone. This compound plays a crucial role in regulating the release of follicle-stimulating hormone and luteinizing hormone from the anterior pituitary gland. It is involved in various physiological processes, including reproduction and the regulation of sex hormones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone (1-4) (free acid) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free acid form.
Industrial Production Methods
Industrial production of luteinizing hormone-releasing hormone (1-4) (free acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Luteinizing hormone-releasing hormone (1-4) (free acid) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Various amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiols .
Applications De Recherche Scientifique
Luteinizing hormone-releasing hormone (1-4) (free acid) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its interactions with receptors.
Medicine: Explored for potential therapeutic applications in treating hormone-related disorders and cancers.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Luteinizing hormone-releasing hormone (1-4) (free acid) exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of follicle-stimulating hormone and luteinizing hormone. These hormones then act on the gonads to regulate steroidogenesis and gametogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Luteinizing hormone-releasing hormone (1-5) (free acid): A peptide fragment generated by the cleavage of luteinizing hormone-releasing hormone at the Tyr5-Gly6 site.
(D-His(Bzl)6)-Luteinizing hormone-releasing hormone (1-7) (free acid): A synthetic peptide derivative that enhances stability and biological activity by introducing unnatural amino acid residues.
Uniqueness
Luteinizing hormone-releasing hormone (1-4) (free acid) is unique due to its specific sequence and biological activity. It serves as a valuable tool for studying the structure-activity relationships of luteinizing hormone-releasing hormone and its analogs. Its ability to regulate reproductive hormones makes it a critical compound in both basic and applied research .
Propriétés
Formule moléculaire |
C25H31N7O8 |
|---|---|
Poids moléculaire |
557.6 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H31N7O8/c26-16(5-6-21(34)35)22(36)30-19(8-14-10-27-12-29-14)24(38)31-18(23(37)32-20(11-33)25(39)40)7-13-9-28-17-4-2-1-3-15(13)17/h1-4,9-10,12,16,18-20,28,33H,5-8,11,26H2,(H,27,29)(H,30,36)(H,31,38)(H,32,37)(H,34,35)(H,39,40)/t16-,18-,19-,20-/m0/s1 |
Clé InChI |
FMJXVANOHHICFP-LEAZDLGRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12046679.png)
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)
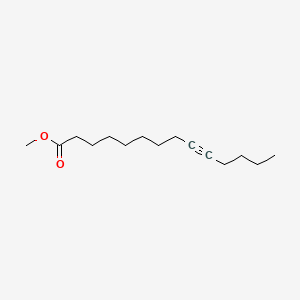
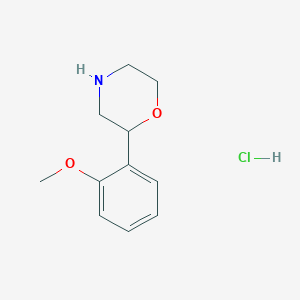

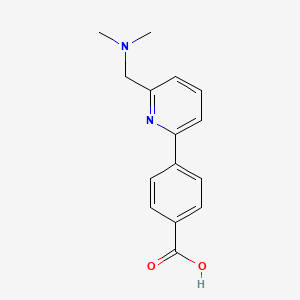
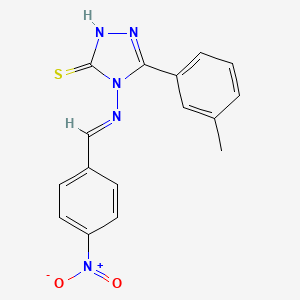
![5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12046724.png)

